molecular formula C20H20ClN3O2 B612182 TAS-103 dihydrochloride CAS No. 174634-09-4

TAS-103 dihydrochloride

Número de catálogo: B612182
Número CAS: 174634-09-4
Peso molecular: 369.8 g/mol
Clave InChI: YIXMZTZPXFTXTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis del dihidrocloruro de BMS-247615 implica varios pasos. El proceso comienza con la condensación del éster etílico del ácido 1,3-dioxoindano-2-carboxílico con m-anisidina en tolueno en reflujo para formar la amida correspondiente. Esta amida se cicla entonces con ácido polifosfórico a 120 °C para producir 3-metoxi-6,7-dihidro-5H-indeno[2,1-c]quinolina-6,7-diona. El compuesto resultante se hace reaccionar con POCl3 para formar una clorocetona, que luego se condensa con 2-(dimetilamino)etilamina en piridina a 100 °C para producir la aminocetona. Finalmente, este compuesto se desmetila con HBr concentrado en ácido acético en reflujo para obtener el dihidrocloruro de BMS-247615 .

Análisis De Reacciones Químicas

Enzyme Inhibition Reactions

TAS-103 dihydrochloride exhibits dual inhibitory activity against DNA topoisomerase I (Topo I) and II (Topo II), enzymes critical for DNA replication and transcription. By stabilizing the Topo-DNA cleavable complex, TAS-103 prevents DNA re-ligation, leading to double-strand breaks and cytotoxic effects in cancer cells .

Key Mechanistic Insights:

  • Topo I Inhibition : TAS-103 binds to the Topo I-DNA complex, preventing religation of DNA strands during replication. This results in persistent DNA damage and apoptosis .

  • Topo II Inhibition : The compound intercalates into DNA, stabilizing the Topo II-mediated cleavage complex and inducing G2/M cell cycle arrest .

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

Enzyme TargetIC₅₀ ValueExperimental ModelSource
Topoisomerase I2.0 µMIn vitro enzymatic assay
Topoisomerase IIα6.5 µMHuman leukemia cells

Interaction with Signal Recognition Particle (SRP)

TAS-103 disrupts the signal recognition particle (SRP), a ribonucleoprotein complex essential for protein trafficking. Affinity binding studies identified SRP54 as a direct target, leading to destabilization of SRP14 and SRP19 subunits . This disruption impairs secretory protein delivery, contributing to cytotoxic effects .

Experimental Findings:

  • SRP Complex Disruption : TAS-103 treatment reduced SRP14 and SRP19 levels by 60–70% in 293T cells, confirmed via coimmunoprecipitation assays .

  • Functional Impact : Impaired interleukin-6 secretion in treated cells, demonstrating compromised protein transport .

Induction of Apoptotic Pathways

TAS-103 triggers apoptosis through caspase activation and modulation of Bcl-2 family proteins. In gastric cancer cell lines (e.g., AZ521), TAS-103-induced apoptosis was blocked by Bcl-2 overexpression, highlighting its role in mitochondrial apoptosis .

Key Pathways:

  • Caspase Activation : ICE-like and CPP32-like proteases are critical mediators, with caspase-3 activity increasing 8-fold post-treatment .

  • DNA Damage Response : Accumulation of DNA double-strand breaks activates p53-independent apoptotic pathways .

Table 2: Comparison of TAS-103 with Other Topoisomerase Inhibitors

CompoundPrimary Target(s)Mechanism of ActionUnique Feature of TAS-103
TAS-103Topo I, Topo IIDual inhibition; SRP disruptionBroad-spectrum activity, low resistance
CamptothecinTopo IStabilizes Topo I-DNA cleavable complexSingle-target inhibition
EtoposideTopo IIInduces Topo II-mediated DNA breaksLimited by P-glycoprotein resistance

Clinical Pharmacokinetic Interactions

In Phase I trials, TAS-103 demonstrated dose-dependent pharmacokinetics:

  • Linear Correlation : AUC of TAS-103 and its glucuronide metabolite (TAS-103-G) showed strong correlation (r = 0.76) .

  • Neutropenia Link : Higher AUC correlated with reduced absolute neutrophil count (r = -0.63) .

Aplicaciones Científicas De Investigación

El dihidrocloruro de BMS-247615 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una herramienta para estudiar los mecanismos de inhibición de la topoisomerasa I y II del ADN. En biología, se utiliza para investigar los efectos de la inhibición de la topoisomerasa sobre el crecimiento y la proliferación celular. En medicina, se está estudiando como un posible agente anticancerígeno, con resultados prometedores en estudios preclínicos. En la industria, se utiliza en el desarrollo de nuevas terapias contra el cáncer y como un compuesto de referencia en el descubrimiento de fármacos .

Mecanismo De Acción

El mecanismo de acción del dihidrocloruro de BMS-247615 implica la inhibición de la topoisomerasa I y II del ADN. Estas enzimas son esenciales para la replicación y transcripción del ADN, y su inhibición conduce a la acumulación de roturas de ADN, lo que finalmente resulta en la muerte celular. El compuesto se une al complejo topoisomerasa-ADN, estabilizando el complejo escindíble y evitando la religadura de las roturas de la cadena de ADN. Esto conduce a la acumulación de daño en el ADN y a la activación de las vías de muerte celular .

Comparación Con Compuestos Similares

El dihidrocloruro de BMS-247615 es único en su doble inhibición de la topoisomerasa I y II del ADN, lo que lo distingue de otros inhibidores de la topoisomerasa que suelen dirigirse solo a una de estas enzimas. Los compuestos similares incluyen:

Actividad Biológica

TAS-103 dihydrochloride, a novel quinoline derivative, has garnered attention for its potent biological activity, particularly as an inhibitor of topoisomerases I and II. This article delves into the compound's biological properties, focusing on its antitumor activity, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

  • Chemical Name: 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride
  • Molecular Weight: 406.31 g/mol
  • CAS Number: 182146-65-6

TAS-103 has been identified as a dual inhibitor of topoisomerases I and II, which are crucial enzymes involved in DNA replication and transcription. By stabilizing cleavable complexes between topoisomerases and DNA, TAS-103 disrupts the normal function of these enzymes, leading to cell death in cancerous tissues.

In Vitro Studies

In vitro studies have demonstrated that TAS-103 exhibits significant antitumor activity against various cancer cell lines:

  • Colorectal Cancer:
    • TAS-103 showed the strongest antitumor activity among conventional anticancer agents tested against freshly isolated human colorectal cancer cells (p<0.05) .
    • The combination of TAS-103 with cisplatin (CDDP) further enhanced its antitumor effects, indicating potential for combination therapies .
  • Cell Line Sensitivity:
    • The cytotoxicity of TAS-103 was assessed across multiple tumor cell lines, revealing an IC50 range from 0.0030 to 0.23 μM. This indicates that TAS-103 is significantly more potent than other known topoisomerase inhibitors like VP-16 and comparable to SN-38 .
    • Notably, drug-resistant cell lines (e.g., CDDP-resistant and 5-FU-resistant) did not exhibit cross-resistance to TAS-103, suggesting its effectiveness in overcoming multidrug resistance mechanisms .

The mechanism by which TAS-103 exerts its effects includes:

  • Topoisomerase Inhibition: By inhibiting both Topo I and Topo II, TAS-103 interferes with DNA repair processes and induces apoptosis in cancer cells.
  • Cell Cycle Disruption: The compound primarily affects S-phase cells, leading to an increase in cell population in the S-G2/M phases .

Phase I Clinical Trials

A phase I clinical trial evaluated the pharmacogenetic aspects of TAS-103 administered weekly to patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose and assess pharmacokinetics . Key findings include:

  • Metabolism: TAS-103 is metabolized into TAS-103-glucuronide (TAS-103-G), which may contribute to its pharmacological effects.
  • Safety Profile: The trial reported manageable toxicity levels, paving the way for further clinical investigations.

Comparative Efficacy

In a comparative analysis with other topoisomerase inhibitors, TAS-103 demonstrated superior efficacy in stabilizing protein-DNA complexes compared to traditional agents. This property is crucial for enhancing the therapeutic index against resistant cancer phenotypes .

Summary of Findings

Characteristic Details
Primary Target Topoisomerase I & II
IC50 Range 0.0030 – 0.23 μM
Cell Lines Tested Various including colorectal cancer
Combination Therapy Potential Enhanced efficacy with cisplatin (CDDP)
Resistance Profile Effective against drug-resistant cell lines

Q & A

Basic Research Questions

Q. What is the molecular mechanism of TAS-103 dihydrochloride as a dual topoisomerase inhibitor, and how does this inform experimental design?

this compound inhibits both topoisomerase I and II, stabilizing DNA-enzyme complexes and inducing double-strand breaks. This dual inhibition disrupts DNA replication and triggers apoptosis. Researchers should validate its activity using in vitro assays (e.g., relaxation assays for topo-I and decatenation assays for topo-II) and confirm cytotoxicity via cell viability assays (e.g., MTT). IC50 values for topo-I (2 µM) and topo-II (1.5 µM) serve as critical benchmarks .

Q. How should researchers prepare and store stock solutions of this compound for in vitro experiments?

this compound is soluble in DMSO (10 mM stock recommended). Aliquot stock solutions to avoid freeze-thaw cycles and store at -20°C. For in vivo studies, calculate dose equivalents based on body surface area (e.g., human-to-mouse conversion factors) as described in preclinical protocols .

Q. What are the recommended in vivo models for evaluating TAS-103's antitumor efficacy, and how do these models align with translational research goals?

Mouse xenograft models of colorectal cancer and lung cancer are well-characterized for TAS-103 studies, reflecting its IC50 values (0.0011–0.0096 µM in lung cancer). Researchers should monitor tumor volume, metastasis suppression, and survival rates. Orthotopic models may better replicate metastatic progression compared to subcutaneous implants .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values of TAS-103 across different cell lines (e.g., P388 vs. KB cells)?

Variability in IC50 values (e.g., 6.5 µM in metastatic cells vs. lower values in solid tumors) may arise from differences in drug uptake, efflux pumps (e.g., ABCG2/BCRP), or genetic heterogeneity. To address this:

  • Standardize assay conditions (e.g., exposure time, serum concentration).
  • Include controls for transporter activity (e.g., co-treatment with inhibitors like tariquidar for ABCB1).
  • Validate using isoform-specific topoisomerase knockdown models .

Q. What methodologies are optimal for assessing synergistic effects between TAS-103 and platinum-based agents like cisplatin?

Combination studies should use fixed-ratio designs (e.g., Chou-Talalay method) to calculate combination indices (CI). In colorectal cancer models, TAS-103 and cisplatin synergize via complementary DNA damage mechanisms. Researchers must:

  • Monitor DNA repair markers (e.g., γH2AX foci).
  • Optimize dosing schedules to minimize overlapping toxicity (e.g., staggered administration).
  • Validate synergy in 3D spheroid or patient-derived xenograft (PDX) models .

Q. What analytical techniques are validated for quantifying this compound in plasma pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is recommended. Key parameters:

  • Extraction efficiency (>90%) using protein precipitation (acetonitrile/methanol).
  • Linear range covering expected plasma concentrations (0.1–10 µg/mL).
  • Include internal standards (e.g, structural analogs) to control for matrix effects. Cross-validate with in vivo efficacy data to correlate exposure with tumor response .

Q. Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on TAS-103's efficacy in hypoxic vs. normoxic tumor microenvironments?

Hypoxia may reduce TAS-103 activity due to altered topoisomerase expression or redox state. To reconcile contradictions:

  • Use hypoxia markers (e.g., HIF-1α staining) in tumor sections.
  • Compare results across oxygen-controlled in vitro systems (e.g., hypoxia chambers).
  • Integrate transcriptomic data to identify hypoxia-responsive genes affecting drug sensitivity .

Q. What statistical frameworks are critical for ensuring reproducibility in dose-response studies with TAS-103?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50. Report 95% confidence intervals and use ANOVA for cross-group comparisons. For in vivo studies, power analysis should determine cohort sizes (n ≥ 8/group) to account for biological variability .

Q. Experimental Optimization

Q. What strategies mitigate off-target effects of TAS-103 in primary cell co-culture systems?

  • Use selective topoisomerase inhibitors (e.g., camptothecin for topo-I, etoposide for topo-II) as comparators.
  • Employ CRISPR/Cas9 knockout models to isolate TAS-103's mechanism.
  • Profile transcriptomic changes via RNA-seq to identify non-topoisomerase pathways affected .

Q. How can researchers optimize TAS-103 dosing regimens to balance efficacy and toxicity in preclinical models?

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal AUC/MIC ratios.
  • Monitor organ toxicity (e.g., liver enzymes, renal function) and adjust doses using allometric scaling.
  • Compare intermittent vs. continuous dosing in survival studies .

Propiedades

Número CAS

174634-09-4

Fórmula molecular

C20H20ClN3O2

Peso molecular

369.8 g/mol

Nombre IUPAC

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride

InChI

InChI=1S/C20H19N3O2.ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);1H

Clave InChI

YIXMZTZPXFTXTJ-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl

SMILES canónico

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl

Apariencia

Red solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

soluble in water, not soluble in DMSO, not soluble in chloroform.

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TAS103;  TAS-103;  TAS 103;  BMS247615;  BMS 247615;  BMS-247615.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.